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Compound of Interest

Compound Name: Tug-770

Cat. No.: B611510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Tug-770,

a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1/GPR40). Tug-770 has

emerged as a significant tool compound for studying the role of FFA1 in metabolic diseases,

particularly type 2 diabetes. This document details the quantitative data associated with Tug-
770 and its analogues, outlines the experimental protocols for its evaluation, and visualizes the

key signaling pathways and experimental workflows.

Core Structure-Activity Relationship and
Quantitative Data
Tug-770 was developed through a systematic optimization of a series of alkyne-containing

FFA1 agonists. The research aimed to enhance potency while improving physicochemical

properties such as reducing lipophilicity.[1][2] The resulting compound, Tug-770 (also referred

to as compound 22 in its discovery paper), demonstrated a significant increase in potency and

excellent selectivity for FFA1.[1][2]

The key structural modifications that led to the discovery of Tug-770 centered on the

introduction of a 2-fluoro substituent on the central phenyl ring and a cyanomethyl group on the

terminal phenyl ring.[1] These changes proved crucial for the observed high potency.
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Tug-770 is a highly potent agonist of human FFA1 with an EC50 of 6 nM. It exhibits high

selectivity over other related free fatty acid receptors such as FFA2, FFA3, and FFA4, as well

as PPARγ.

Table 1: In Vitro Activity of Tug-770 and Key Analogues

Compound Structure
hFFA1
pEC50

hFFA1
EC50 (nM)

hFFA4
pEC50

Selectivity
vs hFFA4

Tug-770 (22)

3-(4-((2-

(cyanomethyl

)phenyl)ethyn

yl)-2-

fluorophenyl)

propanoic

acid

8.22 ± 0.04 6 < 6.0 >150-fold

TUG-488 (21)

3-(4-((2-

(cyanomethyl

)phenyl)ethyn

yl)phenyl)pro

panoic acid

7.71 ± 0.05 20 < 6.0 >50-fold

23

3-(4-((3-

(cyanomethyl

)phenyl)ethyn

yl)-2-

fluorophenyl)

propanoic

acid

7.14 ± 0.03 72 < 5.0 >100-fold

24

3-(4-((2-(2-

cyanoethyl)p

henyl)ethynyl

)-2-

fluorophenyl)

propanoic

acid

7.85 ± 0.06 14 < 5.5 >200-fold
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Physicochemical and Pharmacokinetic Properties
Tug-770 was designed to have favorable drug-like properties, including improved aqueous

solubility and metabolic stability compared to earlier analogues.

Table 2: Physicochemical and In Vitro ADME Properties of Tug-770

Property Tug-770 (22)

Molecular Formula C19H14FNO2

Molecular Weight 321.32

ClogP 3.84

Aqueous Solubility (pH 7.4) 100 µM

Human Liver Microsome Stability Excellent

Caco-2 Permeability Good

Plasma Protein Binding Decreased (compared to analogues)

Table 3: Pharmacokinetic Parameters of Tug-770 in Mice

Parameter Intravenous (2.5 mg/kg) Oral (10 mg/kg)

Cmax (ng/mL) - 12340

tmax (min) - 15

t1/2 (min) 174 355

AUC0-∞ (µg/mL·min) 732 4388

CLtotal (mL/min/kg) 14 -

Vd (L/kg) 0.35 -

F (%) - 136

Signaling Pathways of FFA1 Activation
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Activation of FFA1 by agonists like Tug-770 is known to primarily couple to the Gαq/11

signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the

release of intracellular calcium stores. This rise in intracellular calcium is a key event in

glucose-stimulated insulin secretion from pancreatic β-cells.

Furthermore, FFA1 activation can also lead to the secretion of incretin hormones like glucagon-

like peptide-1 (GLP-1) from enteroendocrine cells, which further potentiates insulin release.

Some FFA1 agonists have also been shown to engage β-arrestin signaling pathways, a

phenomenon known as biased agonism. While the specific biased agonism profile of Tug-770
has not been extensively reported, the potential for differential activation of G-protein and β-

arrestin pathways is an important area of ongoing research for FFA1 agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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